Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate is a complex organic compound featuring a cyclopentane ring substituted with a carboxylate ester and a butyl chain bearing two benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclopentane ring: This can be achieved through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the carboxylate ester: This step involves the esterification of the cyclopentane ring using methanol and an acid catalyst.
Attachment of the butyl chain: The butyl chain can be introduced through a Friedel-Crafts alkylation reaction using a suitable butyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[3,3-di(benzenesulfonyl)propyl]-2-oxocyclopentane-1-carboxylate
- Methyl 1-[3,3-di(benzenesulfonyl)ethyl]-2-oxocyclopentane-1-carboxylate
Uniqueness
Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate is unique due to the specific length of its butyl chain and the presence of two benzenesulfonyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds with shorter or different alkyl chains.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
CAS No. |
84109-77-3 |
---|---|
Molecular Formula |
C23H26O7S2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
methyl 1-[3,3-bis(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C23H26O7S2/c1-22(31(26,27)18-10-5-3-6-11-18,32(28,29)19-12-7-4-8-13-19)16-17-23(21(25)30-2)15-9-14-20(23)24/h3-8,10-13H,9,14-17H2,1-2H3 |
InChI Key |
JNDQMBNTHQDASL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1(CCCC1=O)C(=O)OC)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.